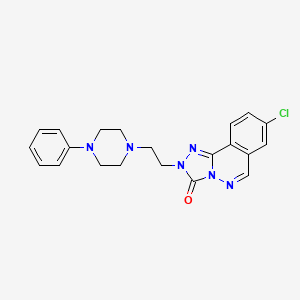
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(2-(4-phenyl-1-piperazinyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(2-(4-phenyl-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the class of triazolophthalazines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its use as a central nervous system agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(2-(4-phenyl-1-piperazinyl)ethyl)- typically involves multiple steps:
Formation of the Triazolophthalazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolophthalazine core.
Attachment of the Piperazine Moiety: The final step involves the alkylation of the triazolophthalazine core with 2-(4-phenyl-1-piperazinyl)ethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(2-(4-phenyl-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols can replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing the chlorine atom.
Aplicaciones Científicas De Investigación
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(2-(4-phenyl-1-piperazinyl)ethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent for central nervous system disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(2-(4-phenyl-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter receptors, thereby influencing neuronal activity and exerting its pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one: Lacks the chlorine and piperazine moieties.
8-Chloro-1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one: Lacks the piperazine moiety.
2-(4-Phenyl-1-piperazinyl)ethyl derivatives: Lacks the triazolophthalazine core.
Uniqueness
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(2-(4-phenyl-1-piperazinyl)ethyl)- is unique due to the presence of both the triazolophthalazine core and the 2-(4-phenyl-1-piperazinyl)ethyl moiety, which confer distinct pharmacological properties and potential therapeutic applications.
Propiedades
Número CAS |
124556-75-8 |
|---|---|
Fórmula molecular |
C21H21ClN6O |
Peso molecular |
408.9 g/mol |
Nombre IUPAC |
8-chloro-2-[2-(4-phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[3,4-a]phthalazin-3-one |
InChI |
InChI=1S/C21H21ClN6O/c22-17-6-7-19-16(14-17)15-23-28-20(19)24-27(21(28)29)13-10-25-8-11-26(12-9-25)18-4-2-1-3-5-18/h1-7,14-15H,8-13H2 |
Clave InChI |
MOABCSGQJGXIAF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCN2C(=O)N3C(=N2)C4=C(C=C(C=C4)Cl)C=N3)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


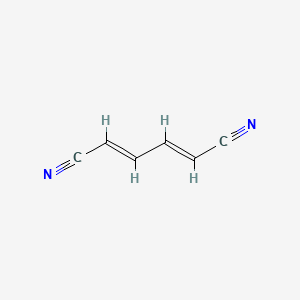


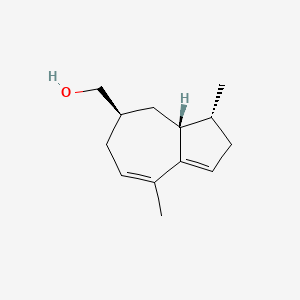
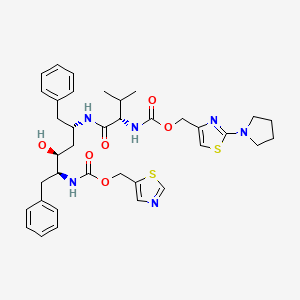
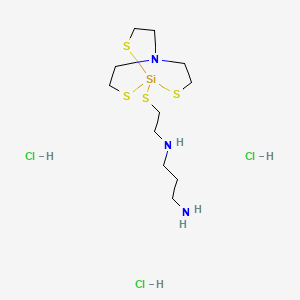



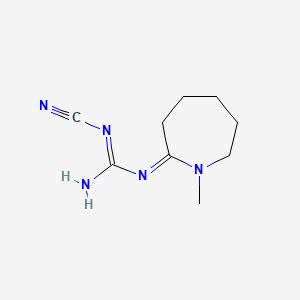


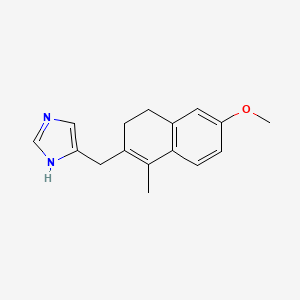
![2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-)](/img/structure/B12759084.png)
